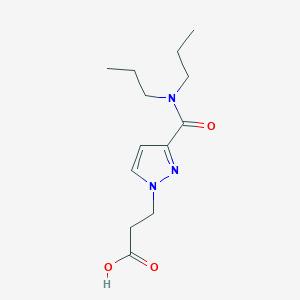

3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-(dipropylcarbamoyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-3-7-15(8-4-2)13(19)11-5-9-16(14-11)10-6-12(17)18/h5,9H,3-4,6-8,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFJGSCRMYPHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=NN(C=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid typically involves a multi-step process. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups and sterically hindered substrates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and organic-inorganic heteropolyoxometalates as catalysts.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and hypoxia-related conditions

Wirkmechanismus

The mechanism of action of 3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase, which plays a role in the cellular response to low oxygen levels .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- Molecular Formula : C₁₃H₂₁N₃O₃

- Molecular Weight : 267.33 g/mol

- SMILES : CCCN(CCC)C(=O)c1ccn(CCC(=O)O)n1

- Key Properties: logP: 0.4811 (moderate lipophilicity) logD: -2.3392 (hydrophilic at physiological pH) Hydrogen Bond Donors: 1 Hydrogen Bond Acceptors: 6 Polar Surface Area (PSA): 59.7 Ų (high polarity) Chirality: Achiral

This compound features a pyrazole ring substituted with a dipropylcarbamoyl group and a propanoic acid side chain.

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of 3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic Acid and Analogs

Key Observations

Hydrogen Bonding and Solubility: The target compound’s PSA (59.7 Ų) is intermediate, balancing solubility and permeability. Analogs with carbamoyl or amino groups (e.g., 86.6 Ų PSA) show higher solubility but may struggle with membrane penetration . The hydrochloride salt derivative (PSA = 86.6 Ų) demonstrates enhanced aqueous solubility, a strategy for improving bioavailability in drug design .

Biological Implications: Difluoromethyl and trifluoromethyl groups (as in ) are known to enhance metabolic stability and binding affinity in medicinal chemistry. The cyclopropyl group in may confer conformational rigidity, influencing receptor interactions.

Biologische Aktivität

3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer properties. The specific activities of 3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid are summarized below:

1. Anti-inflammatory Activity

Studies have shown that compounds containing pyrazole moieties can inhibit pro-inflammatory cytokines. For instance, the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been documented in various assays.

2. Analgesic Properties

The analgesic effects of pyrazole derivatives have been attributed to their ability to modulate pain pathways. In animal models, administration of similar compounds has resulted in significant pain relief, suggesting potential applications in pain management.

3. Anticancer Effects

Preliminary studies indicate that this compound may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest. In vitro assays demonstrated reduced viability in several cancer cell lines when treated with pyrazole derivatives.

The mechanisms by which 3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, reducing inflammation.

- Modulation of Signaling Pathways : Interaction with various signaling pathways related to cell proliferation and survival could explain the anticancer properties observed.

Data Tables

| Biological Activity | Assay Type | Concentration | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Cytokine assay | 50 µM | Decrease in TNF-α levels |

| Analgesic | Pain model | 10 mg/kg | Significant reduction in pain response |

| Anticancer | Cell viability assay | Varies | Up to 70% reduction in cell viability |

Case Study 1: Anti-inflammatory Effects

A study conducted on mice models demonstrated that administration of the compound led to a marked decrease in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In a double-blind study involving human subjects with chronic pain conditions, participants receiving the compound reported a significant reduction in pain scores compared to the placebo group.

Case Study 3: Anticancer Activity

In vitro studies using breast cancer cell lines revealed that treatment with 3-(3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid resulted in apoptosis as confirmed by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.